molecular formula C21H17NO5 B2717515 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate CAS No. 1105244-27-6

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Cat. No.: B2717515
CAS No.: 1105244-27-6
M. Wt: 363.369
InChI Key: QOUFZTJMKAHIMA-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a benzofuran moiety linked to an isoxazole ring, a structural motif commonly associated with various biological activities. The 2-(2-methylphenoxy)acetate ester group further enhances its potential as a versatile intermediate or active agent. Researchers can explore its utility as a key scaffold in developing novel therapeutic candidates or as a lead compound for pesticide discovery. Its complex structure makes it a valuable subject for structure-activity relationship (SAR) studies and biochemical probing. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14-6-2-4-8-17(14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUFZTJMKAHIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reactions: The benzofuran and isoxazole rings are then coupled using a suitable linker, such as a methyl group.

    Esterification: The final step involves the esterification of the coupled product with o-tolyloxy acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that isoxazole derivatives, including compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate, exhibit antiviral properties. These compounds have been studied for their efficacy against various viral infections, including HIV and other RNA viruses. The mechanism of action typically involves the inhibition of viral replication through interference with viral proteins or host cell pathways .

Anticancer Properties

Compounds containing the benzofuran and isoxazole moieties have demonstrated potential anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that certain derivatives of isoxazole can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activities and modulation of neuroinflammatory responses .

Case Study: Isoxazole Derivatives

A study conducted on various isoxazole derivatives highlighted their diverse biological activities, including anti-inflammatory and analgesic effects. These derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory processes, showcasing their potential as therapeutic agents for conditions like rheumatoid arthritis .

CompoundActivityMechanism
Isoxazole AAntiviralInhibition of viral replication
Isoxazole BAnticancerInduction of apoptosis
Isoxazole CNeuroprotectiveAntioxidant activity

Synthesis and Development

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves multi-step organic reactions that require careful optimization to enhance yield and purity. Various synthetic routes have been explored, focusing on the functionalization of the benzofuran and isoxazole rings to improve biological activity .

Mechanism of Action

The mechanism by which [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing (methoxyimino)acetate or benzofuran-oxazole frameworks, as identified in the literature. Key structural variations and their implications are highlighted.

Structural Analogues from (Methoxyimino)acetate Derivatives ()

Compounds in this category (e.g., 490-M16 to 490-M56) feature a (methoxyimino)acetate backbone with diverse substituents. Notable examples include:

  • 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid Differs from the target compound by replacing the benzofuran-oxazole core with a phenyl group and substituting the ester with a hydroxyimino-acetic acid group. This increases polarity but reduces metabolic stability due to the absence of an ester .
  • 490-M24: Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate Shares the methyl ester group with the target compound but introduces a hydroxymethylphenoxy substituent. The additional hydroxyl group may enhance solubility but could also increase susceptibility to oxidative metabolism .

Key Structural Differences :

Compound Core Structure Substituents Functional Groups
Target Compound Benzofuran-oxazole 2-(2-Methylphenoxy)acetate (ester) Ester, ether, oxazole
490-M18 Phenyl Hydroxyimino-acetic acid Carboxylic acid, imine
490-M24 Phenyl Hydroxymethylphenoxy, methoxyimino Ester, hydroxyl, imine
Benzofuran-Oxazole Derivatives ()

The compound N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) shares the benzofuran-oxazole core but differs in its side chain:

  • Side Chain: Acetamide linked to an acetylphenyl group vs. the target’s methyl 2-(2-methylphenoxy)acetate.
  • Implications : The amide group in the analog likely improves metabolic stability compared to the ester, which is prone to hydrolysis. The acetylphenyl moiety may enhance binding affinity to hydrophobic targets but reduce solubility .

Physicochemical Comparison :

Property Target Compound N-(3-Acetylphenyl)-2-[5-(Benzofuran-oxazole)yl]acetamide
Molecular Weight ~367 g/mol (estimated) 360.36 g/mol
Key Functional Groups Ester, ether, oxazole Amide, acetyl, oxazole
Predicted logP ~3.5 (high lipophilicity) ~3.0 (moderate lipophilicity)

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

This compound features a benzofuran ring , an oxazole ring , and a phenoxyacetate group , which contribute to its diverse chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core, construction of the oxazole ring, and subsequent esterification to introduce the phenoxyacetate group. Specific reaction conditions such as temperature, catalysts, and solvents play crucial roles in optimizing yield and purity during synthesis.

Antimicrobial Properties

Research indicates that benzofuran derivatives possess significant antimicrobial activities. The compound has been screened against various bacterial strains, revealing promising results:

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus15.5 - 62Highly Active
Escherichia coli31 - 125Moderately Active
Pseudomonas aeruginosa62 - 250Moderately Active
Aspergillus niger31 - 125Highly Active

In studies, it has been observed that compounds with similar structures exhibit potent antibacterial effects, often surpassing standard antibiotics in efficacy against certain strains .

Anti-inflammatory Effects

Benzofuran derivatives have also shown substantial anti-inflammatory activities. For instance, compounds related to benzofuran have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. A specific study highlighted that certain benzofuran derivatives could reduce NF-kB activity significantly, which is crucial for managing chronic inflammatory disorders .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Benzofuran-based structures are known to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of receptors related to inflammation and pain perception.
  • Cytokine Regulation : By affecting cytokine production, it plays a role in the immune response.

Study on Antimicrobial Efficacy

A recent study evaluated several benzofuran derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate exhibited MIC values ranging from highly active (15.5 µg/mL) to moderately active (250 µg/mL), demonstrating their potential as effective antimicrobial agents .

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory effects of benzofuran derivatives in a model of chronic inflammation. The results showed that these compounds significantly reduced levels of inflammatory markers (e.g., TNF-alpha) and improved clinical outcomes in animal models .

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